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5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide

Catalog No.
S769336
CAS No.
111248-92-1
M.F
C7H6BrNO2S
M. Wt
248.1 g/mol
Availability
In Stock
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5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxid...

CAS Number

111248-92-1

Product Name

5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide

IUPAC Name

5-bromo-1,3-dihydro-2,1-benzothiazole 2,2-dioxide

Molecular Formula

C7H6BrNO2S

Molecular Weight

248.1 g/mol

InChI

InChI=1S/C7H6BrNO2S/c8-6-1-2-7-5(3-6)4-12(10,11)9-7/h1-3,9H,4H2

InChI Key

LYURFBYYEXMNJD-UHFFFAOYSA-N

SMILES

C1C2=C(C=CC(=C2)Br)NS1(=O)=O

Canonical SMILES

C1C2=C(C=CC(=C2)Br)NS1(=O)=O
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5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide is a heterocyclic compound characterized by its unique structure that includes a bromine atom and a sulfonyl group. The compound has the molecular formula C7H6BrN1O2S1C_7H_6BrN_1O_2S_1 and a molecular weight of 236.09 g/mol. It is recognized for its potential applications in medicinal chemistry, particularly due to its structural similarity to other biologically active compounds.

The structure of 5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide features a benzene ring fused with an isothiazole moiety. This configuration contributes to its chemical reactivity and biological properties, making it a subject of interest in various fields of research, including pharmacology and organic synthesis .

That leverage its functional groups. Notably, it can undergo:

  • Electrophilic Substitution: The presence of the bromine atom allows for electrophilic aromatic substitution reactions, which can introduce various substituents onto the benzene ring.
  • Nucleophilic Attack: The sulfonyl group can participate in nucleophilic attack reactions, facilitating the formation of more complex molecules.
  • Reduction Reactions: Under certain conditions, the compound can be reduced to yield derivatives with altered biological activity or improved solubility .

Research indicates that 5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide exhibits notable biological activity. Compounds in the isothiazole family are often associated with antimicrobial properties. Preliminary studies suggest that this compound may possess potential as an antibacterial agent, although specific data on its efficacy against various pathogens remains limited .

Additionally, derivatives of isothiazoles have been explored for their anticancer properties and ability to inhibit specific enzymes relevant to disease pathways .

The synthesis of 5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide can be achieved through several methods:

  • Cyclization Reactions: One common method involves the cyclization of appropriate precursors under acidic or basic conditions.
  • Bromination: The introduction of the bromine atom typically occurs via electrophilic bromination of an existing benzo[c]isothiazole derivative.
  • Oxidation Steps: Subsequent oxidation steps may be required to convert intermediate products into the final sulfonylated form .

These methods highlight the versatility in synthesizing this compound and its derivatives.

5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide has potential applications in various fields:

  • Medicinal Chemistry: It serves as a scaffold for developing new pharmaceuticals targeting bacterial infections or cancer.
  • Material Science: Its unique electronic properties may be harnessed in the development of organic semiconductors or sensors.
  • Agricultural Chemistry: Similar compounds have been investigated for use as agrochemicals due to their biological activity against pests or diseases .

Interaction studies involving 5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide focus on understanding its binding affinity with biological targets such as enzymes or receptors. These studies are crucial for elucidating the compound's mechanism of action and optimizing its pharmacological profile.

Preliminary findings suggest that this compound may interact with specific proteins involved in disease pathways, though detailed interaction studies are still needed to confirm these hypotheses .

Several compounds share structural similarities with 5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide. Here are some notable examples:

Compound NameStructure TypeUnique Features
Benzo[d]isothiazol-3(2H)-one 1,1-dioxideIsothiazole derivativeExhibits significant cytotoxicity against cancer cells
Benzothiazole derivativesBenzothiazole familyKnown for antimicrobial properties
Thiazolidine derivativesThiazolidine familyInvolved in anti-inflammatory activity

These compounds differ primarily in their functional groups and biological activities but share the core isothiazole structure that contributes to their reactivity and potential applications .

The compound 5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide is systematically named based on its fused heterocyclic core and substituents.

AspectDetail
IUPAC Name5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide
Molecular FormulaC₇H₇BrNO₃S
Molecular Weight248.1 g/mol
CAS Registry NumberNot explicitly listed in provided databases; inferred as hypothetical

The 1,3-dihydro designation indicates partial saturation of the benzo[c]isothiazole ring, while the 2,2-dioxide group denotes two oxygen atoms bonded to the sulfur atom in the isothiazole moiety.

Structural Relationship to Benzothiazole/Isothiazole Heterocycles

The compound belongs to the benzisothiazole family, a subclass of fused aromatic heterocycles. Key structural distinctions include:

FeatureBenzothiazoleBenzo[c]isothiazole5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide
Core StructureBenzene fused to 1,3-thiazoleBenzene fused to 1,2-isothiazolePartially saturated benzo[c]isothiazole with S-dioxide
Heteroatom PositionsS (position 1), N (position 3)S (position 1), N (position 2)S (position 1), N (position 2) + Br at position 5
Oxidation StateNeutral SNeutral S + 2,2-dioxideS in +4 oxidation state (2,2-dioxide)
SaturationFully aromaticPartially saturated (1,3-dihydro)Partially saturated (1,3-dihydro)

This structure diverges from benzothiazole (1,3-benzothiazole) due to the adjacency of sulfur and nitrogen atoms in the isothiazole ring and the presence of the 2,2-dioxide functional group.

Synonym Cross-Referencing and Registry Numbers

While no direct synonyms or registry numbers exist for this compound in the provided sources, related analogs include:

CompoundCAS Registry NumberKey Structural Differences
5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide29632-82-4Dioxide on sulfur; benzothiazole core
Benzo[c]isothiazole-6-carboxylic acid1823230-89-2Carboxylic acid substituent at position 6
5-Bromo-2-hydroxybenzoic acid89-55-4Salicylic acid derivative

The absence of this compound in major databases (e.g., PubChem, ChemSpider) suggests it is either a rare synthetic derivative or a hypothetical structure.

MethodReaction ConditionsSubstratePosition SelectivityYield Range (%)
Bromine in Hydrobromic Acid47% HBr, elevated temperature2,1,3-benzothiadiazolesPositions 4 and 770-85
Bromine-Chloroform SystemBr₂/CHCl₃, room temperatureArylthioureasRing closure to benzothiazole60-80
Bromine-Potassium ThiocyanateBr₂/KSCN, acetic acidp-substituted anilinesPosition 6 (from para-aniline)65-90
Benzyltrimethylammonium TribromidePhCH₂NMe₃Br₃, various solventsSubstituted arylthioureasRing closure to benzothiazole70-95
Sulfuric Acid-Sodium ThiocyanateH₂SO₄/NaSCN, controlled conditionsp-substituted anilinesPosition 6 (from para-aniline)55-75

Benzyltrimethylammonium tribromide has emerged as a safer alternative to molecular bromine for converting substituted arylthioureas to 2-aminobenzothiazoles under mild conditions [2]. This electrophilic bromine source offers advantages in terms of ease of handling and minimizes the risk of forming brominated side products compared to molecular bromine [2]. The methodology has been successfully extended to direct, one-pot synthesis of 2-aminobenzothiazoles from either aryl isothiocyanates combined with anilines or tetrabutylammonium thiocyanate with anilines [2].

Modern Transition Metal-Catalyzed Synthesis Approaches

Contemporary synthetic approaches to benzoisothiazole derivatives have embraced transition metal catalysis to achieve enhanced selectivity and milder reaction conditions [3] [4]. Palladium-catalyzed migratory cyclization represents a significant advancement, enabling the formation of benzoheterocyclic compounds through unprecedented trans-1,2-palladium migration between sp² carbons [4]. This methodology demonstrates exceptional utility for constructing complex benzoisothiazole frameworks with high regioselectivity [4].

Copper-catalyzed photoinduced sulfanylation has revolutionized benzothiazole synthesis by enabling C-H thiolation under ambient conditions [5]. The use of copper(I) thiophene-2-carboxylate as a photocatalyst facilitates the formation of 2-(arylthio)benzothiazoles through in situ generation of diaryl disulfides as key intermediates [5]. This photocatalytic process proceeds at room temperature in air atmosphere, representing a substantial improvement over traditional high-temperature methods [5].

Silver carbonate-catalyzed oxidative cyclization has proven particularly effective for synthesizing benzoisothiazole dioxide derivatives [6]. The reaction employs sodium persulfate as an oxidant and achieves double carbon-sulfur and single carbon-nitrogen bond formation through cleavage of multiple carbon-hydrogen bonds [6]. The methodology demonstrates broad substrate scope and tolerates various functional groups while maintaining high yields [6].

Table 2: Modern Transition Metal-Catalyzed Synthesis Approaches

Catalyst SystemReaction TypeTemperature (°C)Solvent SystemSelectivity FeaturesYield Range (%)
Palladium/PhenanthrolineC(sp³)-H Bromination25-40Organic solventsDistal site selectivity via directing groups60-85
Copper(I) Thiophene-2-carboxylatePhotoinduced Sulfanylation25Air atmosphereRoom temperature photocatalysis70-95
Silver Carbonate/Sodium PersulfateOxidative Cyclization85CH₃CN:H₂O (1:1)C-S and C-N bond formation75-91
Iridium-Catalyzed C-H BorylationRegioselective C-H Functionalization80-120Various organic solventsPosition-specific (C4, C5, C6, C7)65-90
Copper(I) Iodide/Boronic AcidsCross-coupling Sulfonylation100-140DMSO or DMFAryl-aryl coupling selectivity55-80

Iridium-catalyzed carbon-hydrogen borylation has enabled access to versatile 5-boryl or 4,6-diboryl benzothiadiazole building blocks [7]. This methodology allows functionalization at the C4, C5, C6, and C7 positions through subsequent cross-coupling reactions [7]. The regioselectivity of carbon-hydrogen borylation can be fine-tuned through ligand selection and reaction conditions, providing unprecedented control over substitution patterns [7].

Electrochemical synthesis represents an emerging approach for benzothiazole derivatives, offering bromine-free and environmentally benign pathways [8]. The electrochemical carbon-hydrogen thiolation utilizes sodium bromide as both electrolyte and brominating agent, enabling the synthesis of 2-amino benzothiazole derivatives under mild conditions [8]. This methodology proceeds through in situ generation of brominating species while avoiding the direct use of molecular bromine [8].

Solvent-Free and Green Chemistry Synthetic Protocols

The development of environmentally sustainable synthetic methodologies for benzoisothiazole derivatives has gained significant momentum through solvent-free and green chemistry approaches [9] [10] [11]. Ball-milling strategies utilizing recyclable zinc oxide nanoparticles have demonstrated exceptional efficiency for synthesizing benzothiazole derivatives under completely solvent-free conditions [10]. This mechanochemical approach scores highly on environmental assessments and provides easy product isolation while maintaining high yields even on multi-gram scales [10].

Microwave-assisted solvent-free synthesis represents another significant advancement in green chemistry protocols [9]. The condensation of 2-aminothiophenol with aliphatic aldehydes in the presence of active carbon and silica gel under microwave irradiation affords 2-alkylbenzothiazoles in high yields [9]. This methodology eliminates the need for organic solvents while dramatically reducing reaction times to 8-35 minutes [9].

Table 3: Solvent-Free and Green Chemistry Synthetic Protocols

MethodReaction MediumEnergy InputEnvironmental ScoreScalabilityReaction Time
Ball-Milling with ZnO NanoparticlesSolvent-free mechanochemistryMechanical energyHigh (low E-factor)Multi-gram scale30-60 minutes
Microwave-Assisted Solvent-FreeActive carbon/silica gelMicrowave irradiationHigh (waste minimization)Laboratory to pilot scale8-35 minutes
DABSO-Based Three-ComponentSO₂ surrogate complexConventional heatingModerate (SO₂ handling)Industrial applicable2-6 hours
Electrochemical SynthesisElectrochemical cellElectrical currentHigh (no waste generation)Limited by electrode size1-4 hours
Metal-Free DMSO OxidationDMSO as oxidant and solventThermal heatingModerate (DMSO recovery)Easily scalable8-14 hours

The DABSO-based three-component sulfone synthesis has revolutionized the formation of sulfone functionalities while addressing safety concerns associated with sulfur dioxide handling [12]. DABSO (diazabicyclo[2.2.2]octane sulfur dioxide complex) serves as a stable sulfur dioxide surrogate, enabling measured delivery of sulfur dioxide in reaction systems [12]. This methodology facilitates the generation of metal sulfinates from organometallic reagents, which can be subsequently trapped with various electrophiles to form sulfones [12].

Catalyst-free and additive-free methods have emerged as particularly attractive alternatives for benzothiazole synthesis [11]. These methodologies utilize three-component one-pot reactions from aromatic amines, aliphatic amines, and elemental sulfur, achieving double carbon-sulfur and single carbon-nitrogen bond formations [11]. Dimethyl sulfoxide functions as both oxidant and solvent in these transformations, eliminating the need for additional catalysts or additives [11].

Mechanistic Insights into Sulfone Group Formation

The formation of sulfone groups in benzoisothiazole dioxide derivatives proceeds through well-defined mechanistic pathways that have been elucidated through extensive mechanistic studies [13] [14] [15]. The two-step oxidation of sulfides represents the most fundamental pathway, proceeding through sulfoxide intermediates before final oxidation to sulfones [13] [15]. The first oxidation step from sulfide to sulfoxide occurs readily at low temperatures with stoichiometric oxidant, while the second step requires more forcing conditions including elevated temperatures and excess oxidant [15].

Mechanistic investigations using hydrogen-deuterium exchange studies have revealed the intermediacy of S-hydroperoxysulfonium ylides in sulfone formation [14]. These studies demonstrated that hydrogen-deuterium exchange occurs in methyl groups during sulfone formation in reactions of dimethyl sulfide-d₆ or thioanisole-α,α,α-d₃ with singlet oxygen [14]. The kinetic isotope effects observed for methyl protons (kH/kD = 2-4) suggest that the rate-determining step involves intramolecular proton abstraction in persulfoxides generating S-hydroperoxysulfonium ylides [14].

Table 4: Mechanistic Insights into Sulfone Group Formation

Mechanistic PathwayKey IntermediatesRate-Determining StepKinetic Isotope EffectStereochemical OutcomeOxygen Incorporation
Two-Step Sulfide OxidationSulfoxide → SulfoneSecond oxidation (sulfoxide → sulfone)kH/kD = 1.2-1.8Retention of configurationBoth oxygens from oxidant
S-Hydroperoxysulfonium Ylide FormationRS⁺(OOH)CH₂⁻Intramolecular proton abstractionkH/kD = 2.0-4.0Stereochemical scrambling possible¹⁶O₂-¹⁸O₂ no scrambling
Metal Sulfinate IntermediateArSO₂M (M = Metal)Nucleophilic trapping of sulfinateMinimal isotope effectRetention at carbon centersOne oxygen from SO₂ source
Radical-Mediated SulfonylationSulfur-centered radicalsRadical recombinationkH/kD = 1.5-2.5Racemization possibleMixed oxygen incorporation
Electrophilic Sulfur Dioxide InsertionMetal-SO₂ complexesSO₂ coordination and insertionkH/kD = 1.1-1.4Configuration dependent on substrateBoth oxygens from SO₂

Oxygen-18 tracer studies have provided crucial insights into the stereochemical course of sulfone formation [14]. The absence of oxygen scrambling in sulfones formed from ¹⁶O₂-¹⁸O₂ mixtures demonstrates that sulfone formation proceeds intramolecularly via S-hydroperoxysulfonium ylide intermediates [14]. PM3 theoretical calculations have confirmed that the conversion of ylide intermediates to sulfones is thermodynamically facile [14].

Metal sulfinate intermediates represent another important mechanistic pathway, particularly relevant to transition metal-catalyzed sulfone synthesis [12] [15]. The nucleophilic character of sulfinate intermediates enables their trapping with various electrophiles, including alkyl halides and epoxides [12]. The regioselectivity of epoxide ring-opening by sulfinates typically favors the anti-diastereomer, with polar protic solvents facilitating coordination to epoxide oxygen and activation toward nucleophilic attack [12].

X-ray Diffraction Studies of Molecular Packing

The structural characterization of 5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide has been approached through comparative analysis with closely related benzoisothiazole derivatives, as direct crystallographic data for the target compound remains limited. The compound, with molecular formula C₇H₆BrNO₂S and molecular weight 248.10 g/mol, represents a significant structural modification of the parent 1,3-dihydrobenzo[c]isothiazole 2,2-dioxide system through bromine substitution at the 5-position [1] [2].

Crystallographic investigations of analogous benzoisothiazole derivatives have provided substantial insights into the molecular packing characteristics of this compound class. The 2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide structure, crystallizing in the monoclinic space group P2₁/m with unit cell parameters a=7.463(7)Å, b=6.761(6)Å, c=8.748(8)Å, and β=103.78(3)°, demonstrates the typical packing motifs observed in benzoisothiazole derivatives [3]. The crystal structure exhibits a density of 1.528 g/cm³ with Z=2, indicating a relatively compact molecular arrangement facilitated by intermolecular interactions.

The molecular packing in benzoisothiazole derivatives is characterized by several key structural features. The benzoisothiazole ring system maintains essential planarity, with maximum deviations from the mean plane typically ranging from 0.009 to 0.030 Å [4] [5]. This planarity is crucial for the stabilization of intermolecular π-π stacking interactions, which represent one of the primary packing motifs in these crystal systems. The centroid-to-centroid distances for π-π stacking interactions typically range from 3.522 to 3.592 Å, as observed in related benzoisothiazole structures [6] [7].

The sulfone dioxide functionality, characteristic of these compounds, adopts a tetrahedral geometry around the sulfur atom with S=O bond lengths ranging from 1.42 to 1.45 Å [8]. This geometric arrangement contributes significantly to the three-dimensional crystal packing through the formation of C-H···O hydrogen bonds. The oxygen atoms of the sulfone group serve as hydrogen bond acceptors, with typical donor-acceptor distances of 2.75-2.9 Å for C-H···O interactions [8].

Intermolecular hydrogen bonding represents a dominant packing force in benzoisothiazole derivatives. The crystal structure of 4-Methyl-N-(3-oxo-2,3-dihydro-1,2-benzisothiazol-2-yl)benzenesulfonamide, crystallizing in space group P2₁/n with density 1.728 g/cm³, exemplifies the role of hydrogen bonding in stabilizing the crystal lattice [4]. The structure exhibits intermolecular N-H···O and C-H···O hydrogen bonds that link molecules into chains parallel to the b-axis, demonstrating the directional nature of these interactions.

The introduction of bromine substitution at the 5-position of the benzoisothiazole ring system is expected to significantly influence the molecular packing characteristics. Bromine atoms can participate in halogen bonding interactions, which may provide additional stabilization to the crystal structure. The increased molecular volume resulting from bromine substitution (van der Waals radius of Br ≈ 1.85 Å) may lead to modified packing arrangements compared to the unsubstituted parent compound [9].

Torsional Angle Analysis in Dihydrobenzoisothiazole Systems

The conformational analysis of dihydrobenzoisothiazole systems reveals characteristic torsional angle patterns that significantly influence both molecular stability and intermolecular interactions. The benzoisothiazole ring system exhibits remarkable planarity, with torsional angles typically ranging from 0.0 to 2.9° relative to the ideal planar arrangement [4] [5] [10]. This planarity is maintained through aromatic stabilization and the rigid nature of the fused ring system, contributing to the overall structural integrity of the molecule.

The sulfone dioxide group adopts a tetrahedral geometry with characteristic torsional angles of 120-130° around the sulfur center [6]. This configuration is optimal for minimizing steric repulsion between the oxygen atoms while maintaining the sp² hybridization of the sulfur atom. The S=O bond angles typically range from 119° to 124°, reflecting the influence of the adjacent aromatic system on the electronic environment of the sulfone group.

In dihydrobenzoisothiazole derivatives containing six-membered thiazine rings, the conformational analysis reveals a preference for screw-boat conformations. The puckering parameters for such systems show θ values ranging from 60.7° to 63.0° and φ values between 140.5° and 142.9°, with puckering amplitudes of 0.616-0.645 Å [6]. This conformational preference contrasts with the envelope conformations observed in related sulfide derivatives, highlighting the significant influence of the oxidation state of sulfur on ring conformation.

The positioning of substituents on the benzoisothiazole ring system involves considerable torsional flexibility. For the 5-bromo derivative, the C-Br bond adopts torsional angles that minimize steric interactions with adjacent ring atoms while optimizing electronic interactions. The dihedral angles between substituted benzene rings and the benzoisothiazole core typically range from 67.4° to 74.4°, as observed in related substituted derivatives [4] [11].

Intermolecular torsional angles play a crucial role in determining crystal packing arrangements. The dihedral angles between molecular planes in adjacent molecules range from 10.5° to 35.9°, depending on the specific substitution pattern and crystal packing requirements [5] [12]. These angles are optimized to maximize favorable intermolecular interactions while minimizing steric repulsion.

The flexibility of alkyl substituents, when present, introduces additional conformational degrees of freedom. In 2-allyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, the allyl group exhibits conformational flexibility characterized by the N-C-C=C torsional angle, which can adopt various orientations depending on the local crystal environment [13]. This flexibility can lead to conformational polymorphism, where different crystal forms exhibit distinct torsional angle distributions.

Hydrogen bonding geometry imposes specific torsional constraints on the system. The linear arrangement of hydrogen bonds (120-180°) requires precise orientational relationships between donor and acceptor groups, influencing the overall molecular conformation and crystal packing [8]. The optimization of hydrogen bonding geometry often takes precedence over other conformational preferences, leading to slight deviations from ideal torsional angles.

Comparative Structural Analysis with Non-Brominated Analogues

The comparative structural analysis of 5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide with its non-brominated analogues reveals significant insights into the effects of halogen substitution on molecular structure and crystal packing. The parent compound, 1,3-dihydrobenzo[c]isothiazole 2,2-dioxide (molecular weight 169.20 g/mol), serves as the baseline for comparison, exhibiting standard hydrogen bonding and π-π stacking interactions typical of benzoisothiazole derivatives [14] .

The introduction of bromine at the 5-position results in a substantial increase in molecular weight to 248.10 g/mol, representing a 46.6% increase compared to the parent compound. This modification introduces electron-withdrawing effects that significantly alter the electronic distribution within the aromatic system. The bromine substituent, with its high electronegativity and polarizability, creates a localized electron-deficient region that can participate in halogen bonding interactions with electron-rich sites on neighboring molecules [9].

Comparative analysis with the 6-chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide analogue (molecular weight 203.65 g/mol) demonstrates the relative effects of different halogen substitutions. While both bromine and chlorine substitutions introduce electron-withdrawing effects, the larger size and higher polarizability of bromine lead to more pronounced structural modifications. The increased van der Waals radius of bromine (1.85 Å) compared to chlorine (1.75 Å) results in greater steric effects and enhanced potential for halogen bonding interactions .

The N-methylated derivative, 2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, provides insight into the effects of electron-donating substitution. With a molecular weight of 197.21 g/mol, this compound exhibits crystallographic mirror plane symmetry (space group P2₁/m), indicating a highly ordered crystal structure stabilized by C-H···O interactions. The electron-donating nature of the methyl group contrasts with the electron-withdrawing effects of halogen substitution, leading to different electronic properties and intermolecular interaction patterns [3].

The 2-allyl derivative (molecular weight 223.24 g/mol) introduces conformational flexibility through the N-allylation, which can lead to conformational polymorphism. The allyl group can adopt different orientations, resulting in distinct crystal packing arrangements. This flexibility contrasts with the rigid nature of halogen-substituted derivatives, where the substituent orientation is primarily determined by optimal intermolecular interactions [13].

Structural modifications induced by bromine substitution extend beyond simple steric effects. The electron-withdrawing nature of bromine increases the electrophilicity of the aromatic system, potentially enhancing π-π stacking interactions with electron-rich aromatic systems. The polarizable nature of bromine can also induce dipole moments in neighboring molecules, contributing to additional stabilization through dipole-induced dipole interactions [17].

The intermolecular interaction patterns differ significantly between brominated and non-brominated analogues. While the parent compound relies primarily on hydrogen bonding and π-π stacking for crystal stabilization, the 5-bromo derivative can engage in additional halogen bonding interactions. These interactions, characterized by directional X···Y contacts (where X represents bromine and Y represents electron-rich atoms), can provide enhanced crystal stability and modified packing arrangements [9].

Crystallographic characteristics also vary substantially between analogues. The enhanced packing density expected for the 5-bromo derivative results from the efficient utilization of space through halogen bonding interactions and the increased molecular weight. This contrasts with the standard packing observed in the parent compound and the modified packing patterns seen in other substituted derivatives .

The electronic effects of bromine substitution extend to the sulfone dioxide functionality, where the electron-withdrawing nature of bromine can influence the S=O bond characteristics and the hydrogen bonding acceptor properties of the oxygen atoms. This electronic modulation can affect the strength and directionality of intermolecular hydrogen bonds, contributing to distinct crystal packing preferences compared to non-brominated analogues [8].

XLogP3

1.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

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Irritant

Irritant

Dates

Last modified: 08-15-2023

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